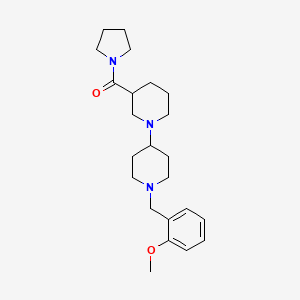![molecular formula C13H8N4O4 B5467687 4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile](/img/structure/B5467687.png)
4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile, also known as NBD-Cl, is a chemical compound widely used in scientific research. This molecule has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile functions as a fluorescent probe by undergoing a photochemical reaction when exposed to light. The nitro group in this compound is reduced to an amino group when exposed to light, resulting in the formation of a fluorescent compound. This reaction allows for the detection of proteins and nucleic acids labeled with this compound.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on biochemical and physiological processes. This molecule is relatively non-toxic and does not interfere with the function of proteins and nucleic acids labeled with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile has several advantages for lab experiments. This molecule is relatively easy to synthesize and has a high degree of fluorescence when exposed to light. Additionally, this compound is compatible with a wide range of proteins and nucleic acids, making it a versatile probe for scientific research. However, this compound has some limitations in lab experiments. This molecule has a relatively short half-life and requires constant exposure to light to maintain fluorescence. Additionally, this compound can be sensitive to changes in pH and temperature, which can affect its fluorescence.
Direcciones Futuras
There are several future directions for the use of 4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile in scientific research. One potential application is the use of this compound to study protein-protein interactions in living cells. This would require the development of new methods for delivering this compound to cells and imaging the fluorescence in real-time. Additionally, this compound could be used to study the dynamics of protein conformational changes in response to environmental stimuli. Finally, this compound could be used to develop new diagnostic tools for detecting proteins and nucleic acids in clinical settings.
Métodos De Síntesis
4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine with acetic anhydride and sodium acetate to form 5-acetoxymethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. The second step involves the reaction of 5-acetoxymethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with 4-(chloromethyl)benzonitrile to form 4-[2-(5-acetoxymethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidinyl)vinyl]benzonitrile. The final step involves the deprotection of the acetate group to form this compound.
Aplicaciones Científicas De Investigación
4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile is widely used in scientific research as a fluorescent probe for detecting proteins and nucleic acids. This molecule has been used to label proteins and peptides for fluorescence detection in gel electrophoresis and chromatography. This compound has also been used to study the interaction between proteins and lipids in cell membranes. Additionally, this compound has been used to study the conformational changes in proteins and nucleic acids.
Propiedades
IUPAC Name |
4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4/c14-7-9-3-1-8(2-4-9)5-6-10-11(17(20)21)12(18)16-13(19)15-10/h1-6H,(H2,15,16,18,19)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTQMGBYAFHPFA-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B5467607.png)
![3-[(dimethylamino)methyl]-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5467611.png)
![ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467618.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5467619.png)

![6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5467629.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-1,2-phenylene diacetate](/img/structure/B5467639.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5467646.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5467651.png)
![ethyl 5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467657.png)
![4-({4-[(3-isopropyl-6-methyl-2-oxocyclohexylidene)methyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5467671.png)

![2-chloro-4-(4H-1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5467682.png)
